molecular formula C8H7N3O B1306209 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde CAS No. 499770-67-1

1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

Cat. No. B1306209
M. Wt: 161.16 g/mol
InChI Key: IPVPVOVAJDRRAK-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms in the ring, which can exhibit various biological activities and have applications in medicinal chemistry. While the provided papers do not directly discuss 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde, they do provide insights into the chemistry of related triazole compounds, which can be used to infer some aspects of the target molecule's properties and reactivity.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including the cyclization of hydrazones with acylating agents or the treatment of amino-triazole-thione with aldehydes . The synthesis of 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde would likely involve similar strategies, possibly starting from a benzotriazole precursor that is subsequently methylated and formylated at the appropriate positions on the ring.

Molecular Structure Analysis

Triazole derivatives can exhibit different molecular geometries and electronic structures. For instance, the crystal and molecular structures of two triazole derivatives showed that one molecule adopted a curved shape while the other exhibited considerable delocalization of π-electron density within the triazole ring . These observations suggest that 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde may also display interesting structural features, such as delocalization of electrons, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including molecular rearrangements and interactions with acylating agents . The presence of the carbaldehyde group in 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde suggests that it could participate in reactions typical of aldehydes, such as condensation with hydrazines or alcohols, and could also be involved in the formation of hydrazones and oximes.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of substituents on the triazole ring can affect the compound's solubility, melting point, and stability . Quantum chemical computations, such as those performed on a related triazole molecule , could provide valuable information on the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, of 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde. These properties are crucial for understanding the reactivity and potential applications of the compound in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde and related compounds have been studied for their synthesis and chemical properties. For instance, Albert and Taguchi (1973) explored the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from 5-carbonitriles and investigated their protonation behavior, which is unusual as it occurs on the primary amino-group (Albert & Taguchi, 1973).

Antimicrobial and Antioxidant Activities

A study by Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, including compounds structurally related to 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde. These compounds displayed significant antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Crystal Structure Analysis

The crystal structures of compounds related to 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde have been reported by Gonzaga et al. (2016). They found that these compounds exhibited significant α-glycosidase inhibition activity, providing insights into their potential biological applications (Gonzaga et al., 2016).

Applications in Organic Synthesis

Swamy et al. (2019) investigated the synthesis of novel compounds by condensing 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one. This study highlights the role of such compounds in organic synthesis and their potential antimicrobial properties (Swamy et al., 2019).

Catalyst Applications

Research by Saleem et al. (2014) explored the use of 1,2,3-triazole-based ligand complexes in catalyst activation. These complexes demonstrated efficacy in transfer hydrogenation and oxidation reactions, indicating their potential as catalysts in various chemical reactions (Saleem et al., 2014).

Antiproliferative Activity

Das et al. (2021) synthesized a series of 1,2,3-triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. This study underscores the potential of such compounds in cancer research and therapy (Das et al., 2021).

Safety And Hazards

The safety information for “1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-methylbenzotriazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVPVOVAJDRRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383660
Record name 1-Methyl-1H-benzotriazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

CAS RN

499770-67-1
Record name 1-Methyl-1H-benzotriazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzotriazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TG Davies, WE Wixted, JE Coyle… - Journal of medicinal …, 2016 - ACS Publications
KEAP1 is the key regulator of the NRF2-mediated cytoprotective response, and increasingly recognized as a target for diseases involving oxidative stress. Pharmacological intervention …
Number of citations: 238 pubs.acs.org
L Boike - 2022 - search.proquest.com
Covalent drugs incorporate a mildly electrophilic functional group that reacts with protein targets to confer additional affinity beyond the non-covalent interactions involved in drug …
Number of citations: 0 search.proquest.com

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